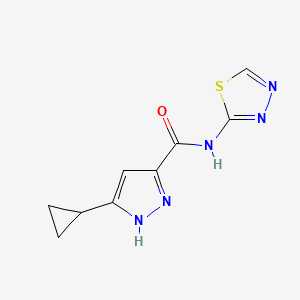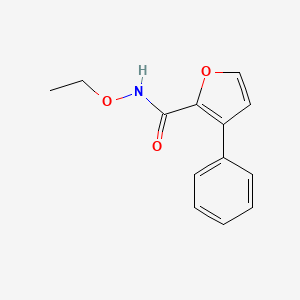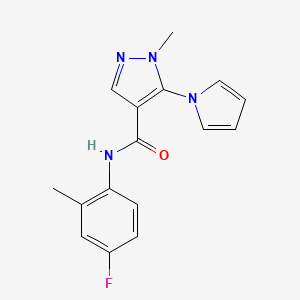![molecular formula C22H23N3 B7497662 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine, also known as DPI, is a chemical compound that has been widely used in scientific research as a tool to investigate the function of various receptors and signaling pathways. DPI is a selective antagonist of the α2A-adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release and cardiovascular function.
Mecanismo De Acción
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine is a selective antagonist of the α2A-adrenergic receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The α2A-adrenergic receptor plays a crucial role in the regulation of neurotransmitter release, cardiovascular function, and other physiological processes. 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine binds to the α2A-adrenergic receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in neurotransmitter release and cardiovascular function.
Biochemical and Physiological Effects
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor and signaling pathway being studied. For example, 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been shown to decrease the release of norepinephrine and dopamine in the central nervous system, resulting in a decrease in blood pressure and heart rate. 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, and to affect the activity of ion channels and other membrane proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has several advantages for use in lab experiments, including its high selectivity for the α2A-adrenergic receptor and its ability to block receptor activation without affecting other signaling pathways. However, 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine also has some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine and its effects on the α2A-adrenergic receptor and other signaling pathways. One area of interest is the development of more potent and selective 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine analogs that can be used to study the function of other adrenergic receptors and signaling pathways. Another area of interest is the use of 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine as a tool to investigate the role of α2A-adrenergic receptors in the development of various diseases and disorders, such as hypertension, depression, and anxiety. Finally, there is a need for further research on the biochemical and physiological effects of 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine and its potential for use in the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine involves several steps, starting with the reaction of 2,3-dihydroindole with formaldehyde and pyridine-4-carboxaldehyde to form the intermediate compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(pyridin-4-yl)ethanone. This intermediate is then reacted with 4-(chloromethyl)benzylamine to yield the final product, 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine. The synthesis of 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been used extensively in scientific research to investigate the function of α2A-adrenergic receptors and their role in various physiological processes. For example, 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been used to study the effects of α2A-adrenergic receptor activation on neurotransmitter release in the central nervous system and the regulation of cardiovascular function. 1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine has also been used to investigate the role of α2A-adrenergic receptors in the modulation of pain perception and the development of addiction.
Propiedades
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-4-22-21(3-1)11-14-25(22)17-20-7-5-18(6-8-20)15-24-16-19-9-12-23-13-10-19/h1-10,12-13,24H,11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMONLKDUOWFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)CNCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)

![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)


![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)

![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)